molecular formula C12H17NO B5388281 N-ethyl-2-(4-ethylphenyl)acetamide

N-ethyl-2-(4-ethylphenyl)acetamide

Cat. No.: B5388281
M. Wt: 191.27 g/mol
InChI Key: ZDLSJDSDTIXUNT-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-ethylphenyl)acetamide is an acetamide derivative characterized by an ethyl-substituted phenyl ring at the 2-position of the acetamide backbone and an ethyl group attached to the nitrogen atom. These analogs often exhibit modified pharmacological or chemical properties due to variations in substituents, making them valuable for comparative analysis.

Properties

IUPAC Name

N-ethyl-2-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-10-5-7-11(8-6-10)9-12(14)13-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLSJDSDTIXUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Diversity

The following table summarizes key analogs of N-ethyl-2-(4-ethylphenyl)acetamide, highlighting structural differences and associated biological activities:

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application References
VUAA1 : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide C₁₉H₂₁N₅OS 375.47 Triazole-thio, pyridinyl Orco agonist (olfaction studies)
iCRT3 : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide C₂₄H₂₆N₂O₂S 406.54 Oxazole, phenylethyl Wnt/β-catenin pathway inhibitor
4d (Modafinil analog) : 2-(benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide C₂₃H₂₂NO₂S 376.49 Benzhydrylsulfinyl Stimulant, exploratory activity in mice
N-(4-ethoxyphenyl)acetamide C₁₀H₁₃NO₂ 179.22 Ethoxy substituent Analyzed via GC/MS for chemical profiling
NFTA : N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide C₉H₇N₃O₄S 253.24 Nitrofuran, thiazole Carcinogenic (lymphocytic leukemia)

Key Findings and Mechanistic Insights

VUAA1
  • Activity : Potent agonist of insect odorant receptor co-receptors (Orco), used to study olfactory signaling .
  • Structure-Activity : The triazole-thio group and pyridinyl moiety enhance binding to Orco channels, enabling calcium influx in sensory neurons .
  • Applications : Critical in electrophysiological studies (e.g., Ca²⁺ imaging in Drosophila) to mimic odor responses .
iCRT3
  • Activity : Inhibits Wnt/β-catenin signaling by binding β-catenin, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages .
  • Therapeutic Potential: Mitigates sepsis-induced inflammation, highlighting its anti-inflammatory utility .
4d (Modafinil Analog)
  • Behavioral Effects : Exhibits stimulant properties comparable to modafinil but induces anxiogenic-like behavior in mice .
  • Structural Influence : The benzhydrylsulfinyl group contributes to prolonged exploratory activity, suggesting CNS penetration .
N-(4-ethoxyphenyl)acetamide
  • Analytical Use : Characterized by GC/MS (retention time: 9.2 min; m/z: 179.22), serving as a reference compound in forensic toxicology .
NFTA and Nitrofuran Analogs
  • Carcinogenicity: Induces lymphocytic leukemia and forestomach tumors in mice, with activity linked to nitro group bioactivation .

Impact of Substituents on Activity

  • Electron-Withdrawing Groups (e.g., nitro in NFTA): Increase electrophilicity, enhancing DNA adduct formation and carcinogenicity .
  • Heterocyclic Additions (e.g., triazole in VUAA1) : Improve receptor binding specificity and potency in olfaction studies .
  • Polar Substituents (e.g., ethoxy in N-(4-ethoxyphenyl)acetamide) : Alter solubility and metabolic stability, influencing pharmacokinetics .

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